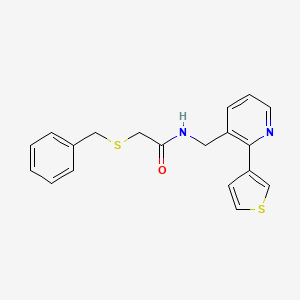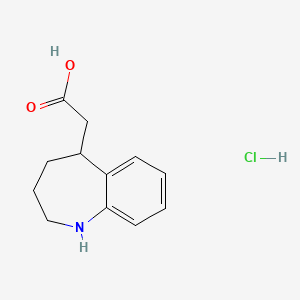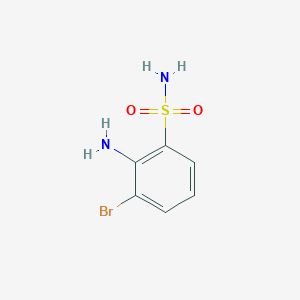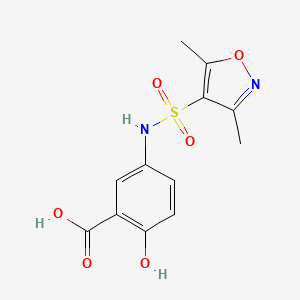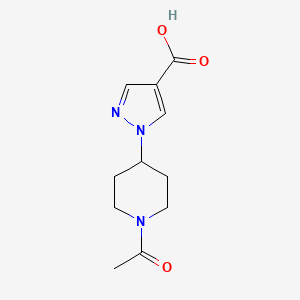
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry
科学的研究の応用
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
Target of Action
The primary target of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is soluble epoxide hydrolase (s-EH) . This enzyme plays a key role in the cytochrome P450 pathway of arachidonic acid metabolism .
Mode of Action
The compound inhibits soluble epoxide hydrolase (s-EH), which is involved in the metabolism of arachidonic acid . By inhibiting s-EH, the compound enhances the anti-hypertensive and anti-inflammatory activities of epoxyeicosatrienoic acids (EETs), a product of cytochrome P450 epoxygenase enzyme action . EETs have a vasodilatory action similar to endothelium-derived hyperpolarizing factor and may inhibit Nuclear factor alpha B (NF-alphaB) through a currently unknown mechanism .
Biochemical Pathways
The compound affects the cytochrome P450 pathway of arachidonic acid metabolism . By inhibiting s-EH, it prevents the breakdown of EETs to dihydroxyeicosatrienoic acids, thereby enhancing the anti-hypertensive and anti-inflammatory activities of EETs . It also inhibits NF-alphaB, a transcription factor implicated in cardiac hypertrophy .
Pharmacokinetics
Related compounds that inhibit s-eh have been shown to have improved pharmacokinetic properties, including higher maximum concentration (cmax), longer half-life (t1/2), and greater area under the curve (auc) .
Result of Action
The inhibition of s-EH by this compound results in enhanced anti-hypertensive and anti-inflammatory activities of EETs . This can lead to a reduction in blood pressure and inflammation, as well as inhibition of NF-alphaB, which is implicated in cardiac hypertrophy .
Safety and Hazards
将来の方向性
Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is being recognized . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the piperidine and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
化学反応の分析
Types of Reactions: 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
類似化合物との比較
- 1-(1-Acetylpiperidin-4-yl)acetic acid
- 1-(1-Acetylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
- 12-(3-cyclohexyl-ureido)-dodecanoic acid
Uniqueness: 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of a piperidine ring and a pyrazole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(1-acetylpiperidin-4-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(15)13-4-2-10(3-5-13)14-7-9(6-12-14)11(16)17/h6-7,10H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXIZPQWAMIIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
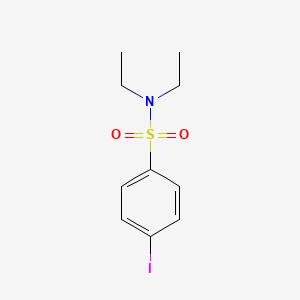
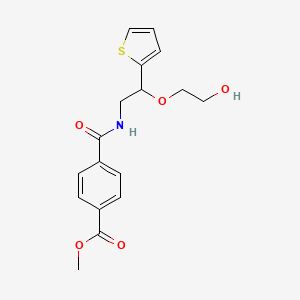
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2994635.png)
![6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B2994637.png)
![4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2994639.png)
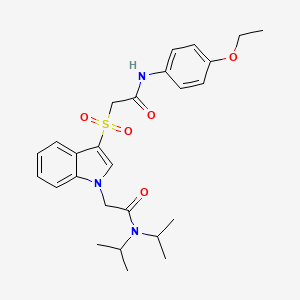
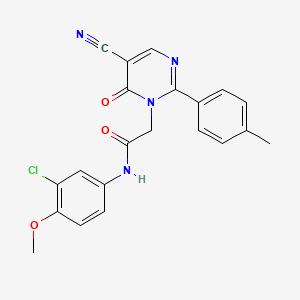
![2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2994644.png)
